

# Application Notes and Protocols for JNJ-55511118 in Cell Culture Experiments

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## Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B608237

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These application notes provide detailed protocols for the preparation and use of **JNJ-55511118**, a selective negative modulator of  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein  $\gamma$ -8 (TARP- $\gamma$ 8), for in vitro cell culture experiments.

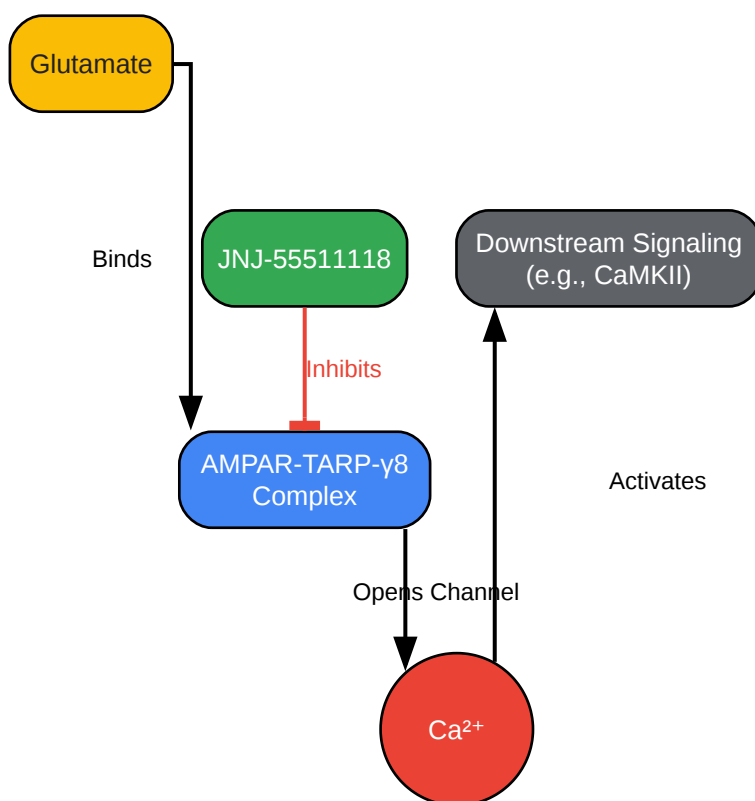
## Physicochemical and Solubility Data

**JNJ-55511118** is a valuable tool for investigating the role of TARP- $\gamma$ 8-containing AMPA receptors in neuronal signaling and disease. Accurate preparation of this compound is critical for reproducible experimental outcomes. The following table summarizes the key physicochemical and solubility properties of **JNJ-55511118**.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>8</sub> ClF <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	328.67 g/mol	[1]
Appearance	Crystalline solid	[2]
Purity	≥98%	[1]
Solubility	Soluble in DMSO (up to 100 mM)	[1]
Soluble in Ethanol (up to 100 mM)	[1]	

## Mechanism of Action: Targeting TARP-γ8 Containing AMPA Receptors

**JNJ-55511118** exhibits high affinity and selectivity as a negative modulator of AMPA receptors that are associated with the auxiliary subunit TARP-γ8[1]. TARPs are crucial for the trafficking and gating properties of AMPA receptors. TARP-γ8 is predominantly expressed in the hippocampus, making **JNJ-55511118** a targeted tool for studying synaptic plasticity and neurological disorders associated with this brain region. The compound acts by disrupting the interaction between TARP-γ8 and the pore-forming GluA subunit of the AMPA receptor[3].



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Signaling pathway of **JNJ-55511118** action.

## Experimental Protocols

### Preparation of JNJ-55511118 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **JNJ-55511118** in dimethyl sulfoxide (DMSO).

Materials:

- **JNJ-55511118** powder
- Anhydrous/sterile DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated pipette

#### Procedure:

- Calculate the required mass: To prepare a 10 mM stock solution, use the following formula:  
 $\text{Mass (mg)} = 10 \text{ mM} \times 328.67 \text{ g/mol} \times \text{Volume (L)}$  For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.287 mg of **JNJ-55511118**.
- Weigh the compound: Carefully weigh the calculated amount of **JNJ-55511118** powder.
- Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the powder.
- Ensure complete dissolution: Vortex or gently warm the solution if necessary to ensure the compound is fully dissolved.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage. The powdered form of **JNJ-55511118** is stable for at least 4 years when stored at -20°C<sup>[2]</sup>.

#### Storage and Stability of Stock Solutions:

Storage Temperature	Stability (in DMSO)
-20°C	Information not explicitly available, but standard practice suggests stability for several months to a year.
-80°C	Recommended for long-term storage to ensure stability.

## Preparation of Working Solutions for Cell Culture

It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. For most cell lines, including HEK293, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.

#### Procedure for Serial Dilution:

This example describes the preparation of a 10 µM working solution from a 10 mM DMSO stock, resulting in a final DMSO concentration of 0.1%.

- Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in sterile DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
- Final Dilution in Culture Medium: Add 1  $\mu$ L of the 1 mM intermediate stock solution to 999  $\mu$ L of pre-warmed cell culture medium to achieve a final concentration of 1  $\mu$ M **JNJ-55511118** and 0.1% DMSO.
- Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%) in the cell culture medium without the compound.
- Fresh Preparation: It is recommended to prepare fresh working solutions from the stock for each experiment to ensure consistency and avoid potential degradation in the aqueous medium.



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Workflow for preparing working solutions.

## Example Application: Glutamate-Induced Calcium Flux Assay in HEK293 Cells

This protocol provides a general framework for assessing the inhibitory activity of **JNJ-55511118** on TARP- $\gamma$ 8-containing AMPA receptors expressed in HEK293 cells. **JNJ-55511118** has been shown to inhibit glutamate-induced calcium flux in HEK293F cells co-transfected with TARP- $\gamma$ 8 and various GluA subunits[2].

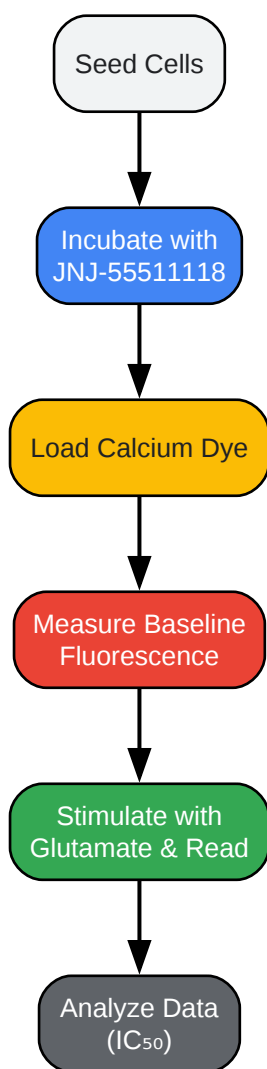
Materials:

- HEK293 cells co-expressing a GluA subunit and TARP- $\gamma$ 8
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

- Poly-D-lysine coated 96-well black, clear-bottom plates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
- Glutamate solution
- **JNJ-55511118** working solutions
- Fluorescence plate reader with kinetic read capabilities

#### Experimental Workflow:

- **Cell Seeding:** Seed the transfected HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- **Compound Incubation:** The next day, replace the culture medium with fresh medium containing various concentrations of **JNJ-55511118** or vehicle control (containing the same final DMSO concentration). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
- **Dye Loading:** Remove the compound-containing medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
- **Baseline Fluorescence Measurement:** Wash the cells with assay buffer to remove excess dye. Measure the baseline fluorescence using a plate reader.
- **Glutamate Stimulation and Signal Detection:** Add a pre-determined concentration of glutamate to stimulate the AMPA receptors and immediately begin kinetic fluorescence measurements.
- **Data Analysis:** The change in fluorescence intensity over time reflects the influx of calcium. Calculate the response to glutamate in the presence and absence of **JNJ-55511118** to determine the compound's inhibitory effect and calculate IC<sub>50</sub> values.



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Calcium flux assay workflow.

## Safety Precautions

- **JNJ-55511118** is for research use only and not for human or veterinary use.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
- Handle DMSO with care in a well-ventilated area, as it can facilitate the absorption of other chemicals through the skin.

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## References

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